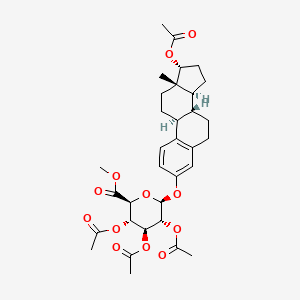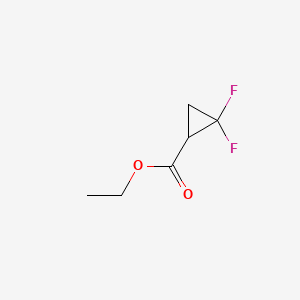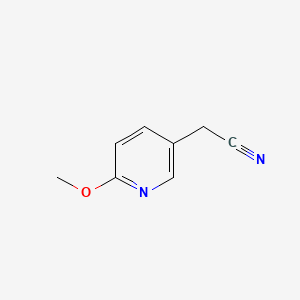
L-Glucose-2-13C
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound “L-[2-13C]glucose” is a complex organic molecule that belongs to the class of oxanes. These compounds are characterized by their six-membered ring structure containing one oxygen atom. The specific stereochemistry of this compound is indicated by the (3S,4R,5R,6S) configuration, which describes the spatial arrangement of the atoms around the ring.
Applications De Recherche Scientifique
Chemistry
Synthesis of Complex Molecules: Used as a building block in the synthesis of more complex organic molecules.
Catalysis: Acts as a ligand in catalytic reactions.
Biology
Enzyme Inhibition: Potential inhibitor of enzymes involved in metabolic pathways.
Biomolecular Interactions: Studied for its interactions with proteins and nucleic acids.
Medicine
Drug Development: Investigated for its potential therapeutic properties.
Diagnostic Agents: Used in the development of diagnostic tools.
Industry
Material Science: Utilized in the synthesis of polymers and other advanced materials.
Agriculture: Employed in the formulation of agrochemicals.
Mécanisme D'action
Target of Action
L-Glucose-2-13C, also known as L-[2-13C]glucose or (3S,4R,5R,6S)-6-(hydroxymethyl)(313C)oxane-2,3,4,5-tetrol, is a synthetic sugar that is an enantiomer of D-glucose . The primary targets of this compound are the metabolic pathways in the body, particularly those involving amino acids and short-chain fatty acid metabolism .
Mode of Action
this compound interacts with its targets by being incorporated into the metabolic pathways. It is used as a tracer in stable isotope resolved metabolomics (SIRM), allowing for the observation of dynamic enrichment of 13C-metabolites in various metabolic pathways . This enables the study of the interplay between the gut microbiome and host organs .
Biochemical Pathways
this compound affects several biochemical pathways. In a study involving mice, it was observed that 13C-labeled metabolites were enriched in the amino acids and short-chain fatty acid metabolism pathways . These metabolites were subsequently profiled in plasma, liver, brain, and skeletal muscle, showing organ-specific and time-dependent 13C metabolite enrichments .
Pharmacokinetics
The pharmacokinetics of this compound involve its absorption, distribution, metabolism, and excretion (ADME). Stable isotopes of carbon and other elements have been incorporated into drug molecules, largely as tracers for quantitation during the drug development process . Deuteration has gained attention because of its potential to affect the pharmacokinetic and metabolic profiles of drugs .
Result of Action
The result of this compound’s action is the dynamic enrichment of 13C-metabolites in various metabolic pathways. This allows for the study of the interplay between the gut microbiome and host organs, providing insights into the metabolic potential of the gut microbiome and its interactions with the host organs .
Action Environment
The action of this compound can be influenced by various environmental factors. For instance, the use of stable isotope labeling allows researchers to study metabolic pathways in vivo in a safe manner . .
Analyse Biochimique
Biochemical Properties
L-Glucose-2-13C participates in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it is a substrate for hexokinase, the enzyme that catalyzes the first step of glycolysis, converting glucose to glucose-6-phosphate . The nature of these interactions is typically enzymatic, where this compound serves as a substrate for the enzyme .
Cellular Effects
The presence of this compound can influence various types of cells and cellular processes. As a primary energy source, it plays a crucial role in cellular metabolism. Its metabolism impacts cell signaling pathways, gene expression, and cellular metabolism . For instance, the breakdown of this compound through glycolysis and the TCA cycle provides ATP, the main energy currency of the cell .
Molecular Mechanism
This compound exerts its effects at the molecular level through its metabolism. It is first phosphorylated by hexokinase to form glucose-6-phosphate . This molecule can then enter various metabolic pathways, leading to changes in gene expression and enzyme activity .
Temporal Effects in Laboratory Settings
The effects of this compound can change over time in laboratory settings. For example, its metabolism can lead to the production of various metabolites, which can have long-term effects on cellular function . The specific temporal effects of this compound would depend on the specific experimental conditions and the biological system under study.
Metabolic Pathways
This compound is involved in several metabolic pathways. It is primarily metabolized through glycolysis and the TCA cycle . It can also enter the pentose phosphate pathway, which generates NADPH and ribose 5-phosphate .
Transport and Distribution
This compound is transported into cells via glucose transporters. Once inside the cell, it can be distributed to various cellular compartments depending on the cell’s metabolic needs .
Subcellular Localization
The subcellular localization of this compound depends on its metabolic state. In its initial form, it is present in the cytosol. Once it is metabolized, its carbon atoms can be found in various metabolites in different cellular compartments, such as the mitochondria for the TCA cycle .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of “L-[2-13C]glucose” typically involves the use of chiral starting materials to ensure the correct stereochemistry. Common synthetic routes may include:
Aldol Condensation: This reaction can be used to form the oxane ring by condensing aldehydes or ketones with suitable nucleophiles.
Cyclization Reactions: Intramolecular cyclization of linear precursors can form the oxane ring.
Hydroxymethylation: Introduction of the hydroxymethyl group at the 6-position can be achieved through selective functionalization.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. Techniques such as continuous flow reactors and high-throughput screening of catalysts can be employed to enhance efficiency.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: The hydroxymethyl group can be oxidized to form aldehydes or carboxylic acids.
Reduction: Reduction of the oxane ring can lead to the formation of various alcohols.
Substitution: The hydroxyl groups can undergo nucleophilic substitution reactions to form ethers or esters.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Nucleophiles: Alkoxides, halides.
Major Products
Oxidation Products: Aldehydes, carboxylic acids.
Reduction Products: Alcohols.
Substitution Products: Ethers, esters.
Comparaison Avec Des Composés Similaires
Similar Compounds
(3S,4R,5R,6S)-6-(hydroxymethyl)oxane-2,3,4,5-tetrol: A closely related compound with similar stereochemistry but without the (313C) isotope labeling.
(3S,4R,5R,6S)-6-(hydroxymethyl)oxane-2,3,4,5-tetrol: Another similar compound with slight variations in the functional groups.
Uniqueness
The unique aspect of “L-[2-13C]glucose” lies in its specific stereochemistry and the presence of the (313C) isotope, which can be used for tracing and studying metabolic pathways.
Propriétés
IUPAC Name |
(3S,4R,5R,6S)-6-(hydroxymethyl)(313C)oxane-2,3,4,5-tetrol |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H12O6/c7-1-2-3(8)4(9)5(10)6(11)12-2/h2-11H,1H2/t2-,3-,4+,5-,6?/m0/s1/i5+1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WQZGKKKJIJFFOK-UOWJPWBSSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C1C(C(C(C(O1)O)O)O)O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C([C@H]1[C@@H]([C@H]([13C@@H](C(O1)O)O)O)O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H12O6 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
181.15 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![2-hydroxyethyl 4-[2-hydroxy-3-(propan-2-ylamino)propoxy]benzoate](/img/structure/B583665.png)

![N-Hydroxy-4-((2-methyl-3,4-dihydro-1H-pyrido[4,3-b]indol-5(2H)-yl)methyl)benzamide 2,2,2-trifluoroacetate](/img/structure/B583668.png)



![4,6-dimethyl-1H-pyrazolo[4,3-c]pyridine](/img/structure/B583679.png)




